Imidodicarbonic diamide, 2,2'-(methylenebis(2-chloro-4,1-phenylene))bis(N,N'-bis(3-isocyanatomethylphenyl)-
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Overview
Description
Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound, often using catalysts and specific reaction conditions to ensure the desired product is obtained.
Substitution Reactions: These reactions replace specific atoms or groups within the molecule with other atoms or groups, often using reagents such as halogens or alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of specific atoms or groups within the molecule, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl groups
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and polymers.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- involves its interaction with specific molecular targets and pathways within cells. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting cellular processes and metabolic pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- include:
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,3,3,4,4,4-heptafluorobutanamide)
Uniqueness
The uniqueness of Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- lies in its specific structure and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
65104-99-6 |
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Molecular Formula |
C49H36Cl2N10O8 |
Molecular Weight |
963.8 g/mol |
IUPAC Name |
1-carbamoyl-3-[2-[4-[[4-[2-[[carbamoyl-[3-(isocyanatomethyl)phenyl]carbamoyl]amino]-6-(isocyanatomethyl)phenyl]-3-chlorophenyl]methyl]-2-chlorophenyl]-3-(isocyanatomethyl)phenyl]-1-[3-(isocyanatomethyl)phenyl]urea |
InChI |
InChI=1S/C49H36Cl2N10O8/c50-40-20-30(13-15-38(40)44-34(24-56-28-64)7-3-11-42(44)58-48(68)60(46(52)66)36-9-1-5-32(18-36)22-54-26-62)17-31-14-16-39(41(51)21-31)45-35(25-57-29-65)8-4-12-43(45)59-49(69)61(47(53)67)37-10-2-6-33(19-37)23-55-27-63/h1-16,18-21H,17,22-25H2,(H2,52,66)(H2,53,67)(H,58,68)(H,59,69) |
InChI Key |
BEZJNSMKVVOXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N(C(=O)N)C(=O)NC2=CC=CC(=C2C3=C(C=C(C=C3)CC4=CC(=C(C=C4)C5=C(C=CC=C5NC(=O)N(C6=CC=CC(=C6)CN=C=O)C(=O)N)CN=C=O)Cl)Cl)CN=C=O)CN=C=O |
Origin of Product |
United States |
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